

In-Depth Technical Guide: 4-O10b1 for Macrophage-Targeted siRNA Delivery

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Compound of Interest		
Compound Name:	4-O10b1	
Cat. No.:	B15577590	Get Quote

IUPAC Name: tetra(decan-2-yl) 3,3',3",3"'((piperazine-1,4-diylbis(propane-3,1-diyl))bis(azanetriyl))tetrapropionate

CAS Number: Not available.

Overview

4-O10b1 is a novel ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of small interfering RNA (siRNA). Its chemical structure features a piperazine-based headgroup and four branched alkyl tails, which contribute to its efficacy in encapsulating and delivering nucleic acid payloads. With a pKa of 5.148, **4-O10b1** is engineered to be positively charged in the acidic environment of endosomes, promoting endosomal escape and the release of siRNA into the cytoplasm of target cells. This characteristic is crucial for achieving efficient gene silencing.

Recent research has highlighted the potential of **4-O10b1** in targeted therapies, particularly in the context of inflammatory diseases. A key study by Zhao et al. (2024) demonstrated the successful use of **4-O10b1**-containing LNPs to deliver siRNA targeting TGF-β-activated kinase 1 (TAK1) to macrophages.[1][2][3][4] This intervention effectively suppressed the proinflammatory response in a mouse model of influenza A-induced pneumonia, underscoring the therapeutic potential of this delivery system.

This technical guide provides a comprehensive overview of **4-O10b1**, including its physicochemical properties, detailed experimental protocols for the formulation and



characterization of **4-O10b1** LNPs, and their application in in vitro and in vivo models of inflammatory disease.

Physicochemical Properties of 4-O10b1

The fundamental properties of the **4-O10b1** lipid are summarized in the table below.

Property	Value
IUPAC Name	tetra(decan-2-yl) 3,3',3",3"'((piperazine-1,4-diylbis(propane-3,1-diyl))bis(azanetriyl))tetrapropionate
Molecular Formula	C62H120N4O8
Formula Weight	1049.7 g/mol
рКа	5.148

Experimental Protocols Lipid Nanoparticle Formulation

The following protocol describes the formulation of **4-O10b1** LNPs for siRNA delivery using a microfluidic mixing method. The lipid components are dissolved in ethanol, and the siRNA is dissolved in an acidic aqueous buffer. Rapid mixing of these two solutions under controlled flow rates leads to the self-assembly of LNPs.

Materials:

- 4-O10b1 (ionizable lipid)
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (helper lipid)
- Cholesterol (helper lipid)
- DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (PEGylated lipid)
- siRNA (targeting TAK1 or a non-targeting control)



- · Ethanol, 200 proof
- Sodium citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

- Preparation of Lipid Stock Solution:
 - Prepare stock solutions of **4-O10b1**, DSPC, cholesterol, and DMG-PEG2000 in ethanol.
 - Combine the lipid stock solutions to achieve a final molar ratio. While the exact molar ratio for the 4-O10b1 LNPs in the Zhao et al. study is not publicly available, a common starting point for similar LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[5]
- Preparation of siRNA Solution:
 - Dissolve the lyophilized siRNA in sodium citrate buffer (pH 4.0) to the desired concentration.
- Microfluidic Mixing:
 - Set the total flow rate and the flow rate ratio of the aqueous to ethanolic phases on the microfluidic device. A common starting point is a total flow rate of 12 mL/min with a flow rate ratio of 3:1 (aqueous:ethanolic).
 - Load the lipid solution in ethanol into one syringe and the siRNA solution in citrate buffer into another syringe.
 - Initiate the mixing process. The rapid mixing will induce the self-assembly of the LNPs.
- Purification:



- Immediately after formulation, dialyze the LNP solution against PBS (pH 7.4) for at least 6 hours using a dialysis cassette with a molecular weight cutoff of 10 kDa to remove ethanol and unencapsulated siRNA.
- Sterilization and Storage:
 - Sterilize the final LNP formulation by passing it through a 0.22 μm filter.
 - Store the LNPs at 4°C.

Physicochemical Characterization of LNPs

The following table outlines the key parameters for characterizing the formulated **4-O10b1** LNPs.

Parameter	Method	Typical Expected Values
Mean Particle Size (Diameter, nm)	Dynamic Light Scattering (DLS)	80 - 150 nm
Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	< 0.2
Zeta Potential (mV)	Laser Doppler Velocimetry	-10 to +10 mV (at neutral pH)
siRNA Encapsulation Efficiency (%)	RiboGreen Assay	> 90%

In Vitro siRNA Delivery and Gene Silencing in RAW 264.7 Macrophages

This protocol details the procedure for transfecting RAW 264.7 macrophage cells with **4-O10b1** LNPs to assess siRNA delivery and target gene knockdown.

Materials:

RAW 264.7 cells



- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillinstreptomycin
- 4-010b1 LNPs encapsulating TAK1 siRNA or control siRNA
- Lipopolysaccharide (LPS)
- Reagents for RNA extraction and qRT-PCR
- Reagents for protein extraction and Western blotting
- Reagents for ELISA (for cytokine measurement)

Procedure:

- · Cell Seeding:
 - Seed RAW 264.7 cells in 12-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
- LNP Transfection:
 - Dilute the **4-O10b1** LNPs in serum-free DMEM to the desired final siRNA concentration (e.g., 50 nM).
 - Remove the culture medium from the cells and add the LNP-containing medium.
 - Incubate the cells with the LNPs for 4-6 hours at 37°C.
 - After the incubation, replace the transfection medium with fresh complete culture medium.
- Cell Stimulation and Analysis:
 - 24-48 hours post-transfection, stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6 hours) to induce an inflammatory response.
 - Gene Knockdown Analysis: Harvest the cells for RNA extraction and perform qRT-PCR to quantify the mRNA levels of TAK1.



- Protein Knockdown Analysis: Harvest the cells for protein extraction and perform Western blotting to assess the protein levels of TAK1 and downstream signaling molecules (e.g., phosphorylated NF-κB).
- Cytokine Production Analysis: Collect the cell culture supernatant and perform ELISA to measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6.

In Vivo Intranasal Delivery in a Mouse Model of Influenza Pneumonia

This protocol describes the intranasal administration of **4-O10b1** LNPs to mice infected with influenza A virus to evaluate the therapeutic efficacy of TAK1 siRNA delivery.

Materials:

- C57BL/6 mice
- Influenza A virus
- 4-O10b1 LNPs encapsulating TAK1 siRNA or control siRNA, conjugated with F4/80 antibody for macrophage targeting (MacLNP).
- Anesthesia (e.g., isoflurane)
- Reagents for bronchoalveolar lavage (BAL)
- Reagents for lung tissue homogenization and analysis (qRT-PCR, Western blot, MPO assay)

Procedure:

- Influenza Virus Infection:
 - Anesthetize the mice and intranasally infect them with a sublethal dose of influenza A virus.
- LNP Administration:

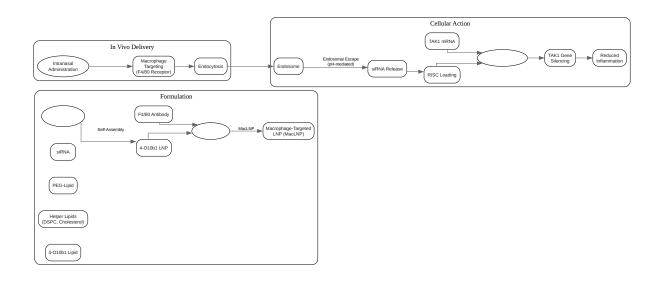


- At a specified time point post-infection (e.g., day 15 and 20, as in the Zhao et al. study),
 anesthetize the mice.[1]
- Administer the MacLNP-siRNA formulation (e.g., 1.25 mg/kg siRNA) intranasally in a small volume (e.g., 40 μL).[1]
- Evaluation of Therapeutic Efficacy:
 - Monitor the mice for changes in body weight and survival.
 - At a designated endpoint (e.g., day 25 post-infection), euthanize the mice.[1]
 - Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for the analysis of total protein content and inflammatory cell infiltration.
 - Lung Tissue Analysis: Harvest the lungs for histological analysis, measurement of myeloperoxidase (MPO) activity (as a marker of neutrophil infiltration), and analysis of gene and protein expression of inflammatory markers.

Signaling Pathways and Experimental Workflows LNP-mediated siRNA Delivery Workflow

The following diagram illustrates the general workflow for the targeted delivery of siRNA to macrophages using antibody-conjugated **4-O10b1** LNPs.





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Caption: Workflow for macrophage-targeted siRNA delivery using 4-O10b1 LNPs.

TAK1 Signaling Pathway

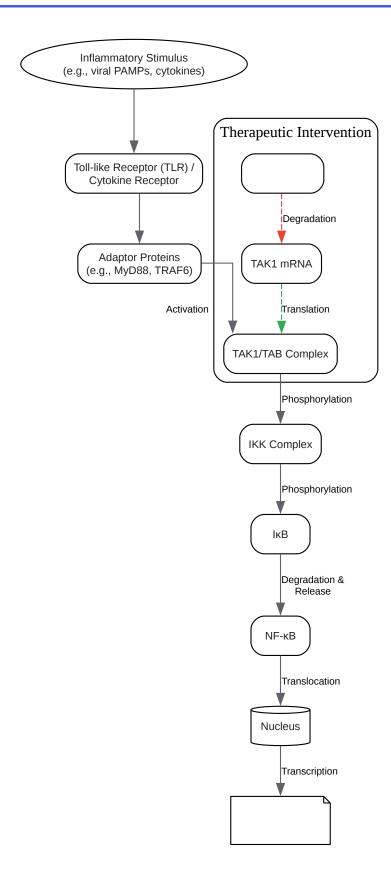






The diagram below illustrates the central role of TAK1 in the pro-inflammatory signaling cascade that leads to the activation of NF-kB. The siRNA delivered by **4-O10b1** LNPs intervenes by degrading TAK1 mRNA, thereby inhibiting this pathway.





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Caption: Inhibition of the TAK1-mediated NF-kB signaling pathway by **4-O10b1** LNP-delivered siRNA.

Conclusion

The ionizable lipid **4-O10b1** represents a promising vehicle for the targeted delivery of siRNA therapeutics. Its physicochemical properties are well-suited for the formulation of stable LNPs that can efficiently encapsulate and deliver siRNA payloads to target cells. The experimental data, particularly from the study by Zhao et al. (2024), demonstrate the potential of **4-O10b1**-based LNPs in the treatment of inflammatory conditions by enabling the specific silencing of key pro-inflammatory genes in macrophages.[1][2][3][4] This technical guide provides a foundational resource for researchers and drug development professionals interested in utilizing **4-O10b1** for the development of novel RNA-based therapies. Further research and optimization of LNP formulations containing **4-O10b1** may lead to the development of new and effective treatments for a range of diseases.

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